2,4,5-Trifluorobenzyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

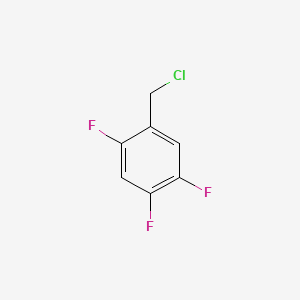

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2,4,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXPOOVDUVHJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380359 | |

| Record name | 2,4,5-Trifluorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243139-71-1 | |

| Record name | 1-(Chloromethyl)-2,4,5-trifluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243139-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trifluorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-Trifluorobenzyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4,5-Trifluorobenzyl chloride physical properties

An In-depth Technical Guide to the Physical Properties of 2,4,5-Trifluorobenzyl Chloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for their effective application in synthesis and process development. This compound (CAS No. 243139-71-1) is a key building block in the synthesis of various pharmaceuticals and agrochemicals, making a detailed comprehension of its physical characteristics essential.[1] This guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for its synthesis, and a visual representation of the synthetic workflow.

Physical and Chemical Properties

This compound is a colorless to almost colorless clear liquid under standard conditions.[2][3] It is a highly reactive compound, a characteristic attributable to the benzyl chloride group combined with the electronic effects of the fluorine substituents.[1] This reactivity makes it a versatile intermediate for alkylation, substitution, and coupling reactions in organic synthesis.[1]

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₄ClF₃[3][4] |

| Molecular Weight | 180.55 g/mol [4] |

| Appearance | Colorless to Almost colorless clear liquid[2][3] |

| Boiling Point | 175 °C[3] |

| Density | 1.689 g/cm³[3] |

| Refractive Index | 1.5050[3] |

| Vapor Pressure | 0.091 mmHg at 25°C[3] |

| Flash Point | 65 °C[3] |

| Purity | >98.0% (GC)[5] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through the chlorination of 2,4,5-trifluorotoluene. The following protocol provides a detailed methodology for this synthesis.[2]

Materials and Equipment:

-

Four-neck flask

-

Stirrer

-

Thermometer

-

Chlorine gas inlet tube

-

Reflux condenser

-

HCl absorption system

-

Light source

-

2,4,5-trifluorotoluene (146.0 g)

-

Azobisisobutyronitrile (AIBN) (3.0 g)

-

Dry chlorine gas

-

Water

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Distillation apparatus

Procedure:

-

Assemble the four-neck flask with a stirrer, thermometer, chlorine gas inlet, and a reflux condenser connected to an HCl absorption system.

-

Place a light source near the reaction flask.

-

Charge the reaction flask with 146.0 g of 2,4,5-trifluorotoluene and 3.0 g of azobisisobutyronitrile.[2]

-

Stir the mixture and heat it to 110°C.[2]

-

Once the temperature is stable, introduce dry chlorine gas into the reaction mixture.[2]

-

Monitor the reaction progress using Gas Chromatography (GC).[2]

-

Continue the introduction of chlorine gas for approximately 3 hours, or until the reaction is complete as indicated by GC analysis.[2]

-

Stop the flow of chlorine gas and allow the reaction mixture to cool down.

-

Wash the crude product with water until it is neutral.

-

Dry the organic layer over a suitable drying agent.

-

Purify the final product by distillation under reduced pressure to obtain this compound.[2]

Synthesis Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound from 2,4,5-trifluorotoluene.

References

A Technical Guide to 2,4,5-Trifluorobenzyl Chloride (CAS: 243139-71-1)

Introduction: 2,4,5-Trifluorobenzyl chloride, identified by the CAS number 243139-71-1, is a highly functionalized aromatic organic compound. It serves as a critical building block and versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The presence of three fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, enhancing the biological activity and metabolic stability of its derivatives.[1] This compound is notably recognized as a key intermediate in the synthesis of Sitagliptin, an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 1 diabetes.[3] This guide provides an in-depth overview of its chemical properties, synthesis protocols, applications, and safety information for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to nearly colorless liquid under standard conditions.[1][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 243139-71-1 | |

| Molecular Formula | C₇H₄ClF₃ | [1][4] |

| Molecular Weight | 180.55 g/mol | [1][4][5] |

| Appearance | Colorless to almost colorless clear liquid | [1][3] |

| Purity | ≥98% (GC) | [1] |

| Density | 1.42 g/mL | [1] |

| Refractive Index | n20/D 1.48 | [1] |

| Synonyms | α-Chloro-2,4,5-trifluorotoluene, 1-(chloromethyl)-2,4,5-trifluorobenzene | [1][5] |

| InChI Key | JMXPOOVDUVHJRO-UHFFFAOYSA-N | [5] |

Synthesis and Manufacturing Protocols

The synthesis of this compound can be achieved through several routes. The following sections detail two common laboratory- and industrial-scale experimental protocols.

Experimental Protocol 1: Free Radical Chlorination of 2,4,5-Trifluorotoluene

This method involves the side-chain chlorination of 2,4,5-trifluorotoluene using chlorine gas, initiated by a radical initiator under thermal and light conditions.[3]

Methodology:

-

Apparatus Setup: A four-neck flask is equipped with a mechanical stirrer, a thermometer, a chlorine gas inlet tube, and a reflux condenser. The condenser's outlet is connected to an acid gas (HCl) absorption system. A light source is positioned near the reaction flask.

-

Charging Reactants: The reaction flask is charged with 146.0 g of 2,4,5-trifluorotoluene and 3.0 g of azobisisobutyronitrile (AIBN), a radical initiator.[3]

-

Reaction Conditions: The mixture is stirred and heated to a temperature of 110°C.[3]

-

Chlorination: Once the target temperature is reached, dry chlorine gas is bubbled through the reaction mixture. The progress of the reaction is monitored using Gas Chromatography (GC).[3]

-

Reaction Completion & Work-up: After approximately 3 hours of chlorination, the flow of chlorine gas is stopped. The reaction mixture is allowed to cool to room temperature.[3]

-

Purification: The crude product is washed with water until the aqueous layer is neutral. The organic layer is then dried and purified by distillation under reduced pressure to yield the final product, this compound.[3]

Caption: A diagram illustrating the synthesis workflow for this compound.

Experimental Protocol 2: Chloromethylation of 1,2,4-Trifluorobenzene

This alternative method utilizes 1,2,4-trifluorobenzene and paraformaldehyde in the presence of a chlorinating agent.[6] This process is advantageous due to its use of readily available and inexpensive raw materials and mild reaction conditions.[6]

Methodology:

-

Apparatus Setup: A 250 mL four-hole reaction flask is used.

-

Charging Reactants: 100 mL of 98% sulfuric acid is added to the flask and cooled to 20°C. Subsequently, 21.3 g of paraformaldehyde and 44.8 g of sodium chloride are added. Finally, 50.8 g (0.385 mol) of 1,2,4-trifluorobenzene is added to the mixture.[6]

-

Reaction Conditions: The reaction is maintained at an insulation temperature of 40°C for 10 hours.[6]

-

Quenching & Work-up: The reaction solution is carefully poured into ice water and stirred for 30 minutes to hydrolyze the reaction product.[6]

-

Purification: The organic layer is separated, washed with water until neutral, and then dried. The final product is obtained via vacuum distillation, yielding 58.8 g of this compound with a purity of 99.8% (84.7% yield).[6]

Caption: A diagram showing the chloromethylation synthesis route for this compound.

Applications in Research and Drug Development

This compound is a highly valued intermediate due to the reactivity of the benzylic chloride group, which readily participates in nucleophilic substitution and coupling reactions.[2]

-

Pharmaceutical Synthesis: It is a cornerstone for building fluorinated active pharmaceutical ingredients (APIs).[1][2] The trifluorophenyl moiety is a key structural feature in various drug candidates, including those targeting cancer, cardiovascular diseases, and central nervous system disorders.[2] As mentioned, its most prominent role is in the synthesis of the anti-diabetic drug Sitagliptin.[3]

-

Agrochemicals: The compound is used to produce advanced fluorinated agrochemicals, where the fluorine atoms contribute to increased efficacy and stability of the final product.[1][2]

-

Specialty Chemicals: It serves as a precursor in the synthesis of various fine and specialty chemicals, including dyes and advanced materials.[2]

Caption: The role of this compound as an intermediate in various industries.

Reactivity, Safety, and Handling

Given its chemical structure, this compound is a reactive compound that requires careful handling. It is classified as a corrosive and combustible liquid.[7]

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | [7] |

| Hazard Statements | H314: Causes severe skin burns and eye damageH290: May be corrosive to metalsH227: Combustible liquid | [7][8] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, corrosive-resistant clothing, and eye/face protection.[7]

-

Ventilation: Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood. Do not breathe mists or vapors.[7][9]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment.[7][9]

-

Storage: Store in a dry, cool, and well-ventilated place. Keep containers tightly closed in a designated corrosives area.[7][9] Store in a corrosive-resistant container.[8] Recommended storage temperature is between 2-8°C.[1]

-

Spills: Absorb spillage with inert material to prevent material damage.[8]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][9]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off with plenty of water for at least 15 minutes. Call a physician immediately.[7][9]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Call a physician immediately.[7][9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[7][9]

Spectroscopic Data

The structural confirmation and purity assessment of this compound are typically performed using standard analytical techniques. While specific spectra are not provided in the publicly available literature, analytical data such as ¹H NMR, HPLC, and LC-MS are generally available from suppliers upon request or as part of the Certificate of Analysis (CoA).[10][11] A patent for one of the synthesis methods notes the existence of a hydrogen spectrum for the compound.[6]

Conclusion

This compound is a fundamentally important chemical intermediate with high utility in the pharmaceutical and agrochemical sectors. Its trifluorinated structure is key to developing next-generation molecules with enhanced performance. The synthesis protocols are well-established, allowing for high-purity production. However, its corrosive and combustible nature necessitates strict adherence to safety and handling protocols to ensure its effective and safe use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. This compound | 243139-71-1 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. CN101665407B - Preparation method of this compound - Google Patents [patents.google.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound | 243139-71-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. 243139-71-1|this compound|BLD Pharm [bldpharm.com]

- 11. CAS 243139-71-1 | this compound - Synblock [synblock.com]

Spectroscopic Profile of 2,4,5-Trifluorobenzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for 2,4,5-Trifluorobenzyl chloride (CAS No. 243139-71-1), a key intermediate in pharmaceutical synthesis. The document compiles known Nuclear Magnetic Resonance (NMR) data and outlines comprehensive experimental protocols for NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.26 | m | 1H | Aromatic CH |

| 6.95 | m | 1H | Aromatic CH |

| 4.56 | s | 2H | -CH₂Cl |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1]

¹³C NMR, IR, and MS Data

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

Tetramethylsilane (TMS) as an internal standard

-

Pasteur pipette with glass wool

Instrumentation:

-

500 MHz NMR Spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Add a small amount of TMS as an internal standard (0 ppm).

-

Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using standard acquisition parameters. Typically, 8 to 16 scans are sufficient.

-

¹³C NMR: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a larger sample concentration (50-100 mg) may be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (liquid)

-

Potassium bromide (KBr) plates or Attenuated Total Reflectance (ATR) crystal

-

Methylene chloride (for cleaning)

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure (using ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Record the IR spectrum of the sample over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum.

-

Identify and label the characteristic absorption peaks. Expected peaks would include C-H (aromatic and alkyl), C-F, C-Cl, and C=C (aromatic) stretching and bending vibrations.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., methanol or dichloromethane)

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent.

-

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample will be vaporized and separated based on its boiling point and interactions with the GC column.

-

Typical GC conditions for a substituted benzyl chloride might involve an initial oven temperature of 60°C, ramped to 240°C.

-

-

MS Analysis:

-

As the compound elutes from the GC column, it enters the MS detector.

-

The molecules are ionized using an electron ionization source (typically 70 eV).

-

The resulting ions (molecular ion and fragment ions) are separated by their mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) which corresponds to the molecular weight of the compound.

-

Identify the major fragment ions and propose a fragmentation pathway.

-

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility of 2,4,5-Trifluorobenzyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,5-Trifluorobenzyl chloride in common organic solvents. Due to a lack of readily available quantitative solubility data in published literature, this guide focuses on qualitative solubility predictions based on chemical principles and data from analogous compounds. Furthermore, a detailed experimental protocol for the precise quantitative determination of solubility is provided to empower researchers in generating their own data.

Qualitative Solubility Profile

The principle of "like dissolves like" is a cornerstone of predicting solubility.[1][2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound is a moderately polar molecule due to the presence of the electronegative fluorine and chlorine atoms, which create bond dipoles. However, the aromatic benzene ring constitutes a significant nonpolar region. Therefore, its solubility will be highest in solvents of intermediate polarity and in nonpolar aromatic solvents. Organic halides are generally soluble in common organic solvents.[3][4]

Based on these principles and solubility data for the related compound benzyl chloride[5][6], the following table summarizes the predicted qualitative solubility of this compound.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | The aromatic ring of the solute has strong affinity for aromatic solvents through π-π stacking interactions. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents have similar polarity to the solute, facilitating dissolution. Benzyl chloride is freely soluble in chloroform.[6] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | These solvents have moderate polarity and can effectively solvate the solute. Benzyl chloride is highly soluble in ether.[5] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Acetone is a polar aprotic solvent that should readily dissolve the solute. Benzyl chloride is freely soluble in acetone.[6] |

| Esters | Ethyl acetate | High | Ethyl acetate is a moderately polar solvent in which benzyl chloride is freely soluble.[6] |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These highly polar solvents should be capable of dissolving this compound, although the nonpolar part of the molecule might limit very high solubility. |

| Alcohols | Methanol, Ethanol | Moderate | While polar, these solvents are also protic. Benzyl chloride is soluble in ethanol.[5] However, there is a risk of slow solvolysis over time, forming benzyl ethers. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The polarity of the C-F and C-Cl bonds will likely make it less soluble in purely nonpolar aliphatic solvents compared to aromatic or more polar solvents. |

| Water | Water | Very Low | Organic halides are generally insoluble in water.[3] The large nonpolar aromatic ring and the lack of strong hydrogen bonding capability lead to poor aqueous solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The gravimetric method is a reliable and straightforward approach for determining the solubility of a liquid solute in an organic solvent.[7][8]

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C) in g/100 mL.

Materials:

-

This compound (>98% purity)

-

Anhydrous organic solvent of choice

-

Several sealable glass vials (e.g., 10 mL) with solvent-resistant caps

-

Analytical balance (readable to ±0.0001 g)

-

Calibrated positive displacement pipettes or microsyringes

-

Thermostatic shaker or water bath

-

Centrifuge (optional)

-

Glass syringes and syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Solvent Addition: Into a series of clean, dry, and labeled vials, add a precise volume (e.g., 5.00 mL) of the selected anhydrous organic solvent using a calibrated pipette.

-

Solute Addition: Add incrementally increasing, accurately weighed amounts of this compound to each vial. This creates a range of concentrations, some of which are expected to be below and some above the saturation point.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C ± 0.1°C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 12 hours to allow any undissolved solute (if present) to settle. If a stable suspension is formed, centrifugation can be used to facilitate phase separation.

-

Sample Extraction: Carefully withdraw a known volume (e.g., 1.00 mL) of the clear, saturated supernatant from a vial that has an excess of the undissolved solute phase. Use a glass syringe fitted with a syringe filter to prevent any undissolved droplets from being transferred.

-

Gravimetric Analysis:

-

Dispense the filtered aliquot of the saturated solution into a pre-weighed, dry evaporation dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent loss of the solute (this compound has a boiling point of approximately 175°C).

-

Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dry solute residue. Repeat the drying and weighing process until a constant weight is achieved.[7]

-

-

Calculation:

-

Mass of solute: (Weight of dish + residue) - (Weight of empty dish)

-

Mass of solvent: (Weight of dish + solution) - (Weight of dish + residue)

-

Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

-

Safety Precautions: this compound is a lachrymator and is corrosive. All work should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Khan Academy [khanacademy.org]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CAS 100-44-7: Benzyl Chloride | CymitQuimica [cymitquimica.com]

- 6. Benzyl chloride:Physical Properties and Chemical Properties_Chemicalbook [chemicalbook.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

In-Depth Technical Guide: Stability and Storage of 2,4,5-Trifluorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4,5-Trifluorobenzyl chloride (CAS No. 243139-71-1). The information is compiled from publicly available safety data sheets and general chemical literature. It is intended to inform safe handling, storage, and experimental design for professionals working with this compound.

Disclaimer: Publicly available, in-depth quantitative stability studies, such as forced degradation or kinetic analyses for this compound, are limited. The information presented herein is based on qualitative data from safety data sheets and extrapolated knowledge from structurally related compounds. Researchers should perform their own stability assessments for critical applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for understanding the compound's behavior and for designing appropriate handling and storage protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 243139-71-1 | [1][2][3] |

| Molecular Formula | C₇H₄ClF₃ | [2] |

| Molecular Weight | 180.55 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Purity | >98% (typical) | [3][5] |

| Boiling Point | 175 °C | [6] |

| Flash Point | 65 °C | [6] |

| Density | 1.689 g/cm³ | [6] |

| Refractive Index | 1.5050 | [6] |

| Vapor Pressure | 0.091 mmHg at 25 °C | [6] |

| Synonyms | 1-(Chloromethyl)-2,4,5-trifluorobenzene, α-Chloro-2,4,5-trifluorotoluene | [5] |

Stability and Storage Conditions

Proper storage is critical to maintain the integrity and purity of this compound. This compound is sensitive to environmental factors, particularly moisture.

General Stability

This compound is reported to be stable under proper storage conditions.[7] However, like other benzyl chlorides, it is a reactive compound susceptible to degradation, primarily through hydrolysis.[8][9] The presence of three electron-withdrawing fluorine atoms on the benzene ring influences the reactivity of the benzylic chloride.

Recommended Storage

To ensure its stability, this compound should be stored according to the conditions outlined in Table 2.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale | Reference(s) |

| Temperature | Cool place, ambient temperature is generally acceptable. | To minimize decomposition and evaporation. | [7] |

| Atmosphere | Store under an inert gas (e.g., nitrogen, argon). | To prevent reaction with atmospheric moisture and oxygen. | [7] |

| Light | Store in a dark place. | To prevent potential photolytic degradation. Benzyl halides can be light-sensitive. | [7] |

| Moisture | Protect from moisture; moisture-sensitive. | The primary degradation pathway is hydrolysis, which forms the corresponding alcohol and HCl. | [7][9] |

| Container | Keep container tightly closed. Use corrosive-resistant containers. | To prevent leakage and contamination, and to withstand potential corrosion from HCl formed upon hydrolysis. | [7] |

| Ventilation | Store in a well-ventilated area. | To safely dissipate any vapors that may be released. | [7][10] |

Chemical Incompatibilities

This compound is incompatible with a range of substances. Contact with these materials should be avoided to prevent hazardous reactions and degradation of the compound.

-

Oxidizing agents: Can lead to vigorous or explosive reactions.[7]

-

Water/Moisture: Reacts to form 2,4,5-trifluorobenzyl alcohol and hydrochloric acid.[9] This is a critical incompatibility to manage.

-

Strong bases: Can cause dehydrochlorination or other reactions.[9]

-

Alcohols: Can lead to ether formation.[9]

-

Metals: May be corrosive to some metals, especially in the presence of moisture due to the formation of HCl.[11]

The following diagram illustrates the primary degradation pathway and key incompatibilities.

Experimental Protocols

While specific, validated stability-indicating assays for this compound are not found in the public domain, a general protocol for a forced degradation study can be outlined. Such studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a compound.[7]

General Protocol for a Forced Degradation Study

This protocol is a general guideline. Researchers should develop and validate a specific method for their intended use.

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A stability-indicating analytical method (e.g., HPLC-UV, GC-MS)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the sample solution to a final concentration of 0.1 M. Incubate at a set temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Add NaOH to the sample solution to a final concentration of 0.1 M. Incubate at room temperature.

-

Oxidative Degradation: Add H₂O₂ (e.g., 3%) to the sample solution. Incubate at room temperature.

-

Thermal Degradation: Store the solid or a solution of the compound at an elevated temperature (e.g., 70 °C).

-

Photodegradation: Expose a solution of the compound to UV light in a photostability chamber.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Neutralize the acid and base-stressed samples before analysis. Analyze all samples using a validated stability-indicating method to quantify the remaining this compound and detect any degradation products.

The following diagram outlines a general workflow for handling and stability testing.

References

- 1. Biologically stable [(18)F]-labeled benzylfluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products | MDPI [mdpi.com]

- 4. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. This compound | 243139-71-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. acdlabs.com [acdlabs.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. This compound [xieshichem.com]

2,4,5-Trifluorobenzyl chloride safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of 2,4,5-Trifluorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for this compound (CAS No: 243139-71-1). The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the hazards, handling, and emergency procedures associated with this compound. This document is intended for professionals in research and development who handle this chemical.

Chemical Identification

This compound, also known as α-Chloro-2,4,5-trifluorotoluene, is a chemical intermediate used in various research and synthesis applications. It is recognized for its role as an oral dipeptidyl peptidase-4 (DPP-4) inhibitor, which has applications in the study of treatments for type 1 diabetes.[1]

| Identifier | Value |

| Chemical Name | This compound |

| Synonym | α-Chloro-2,4,5-trifluorotoluene |

| CAS Number | 243139-71-1[2][3] |

| Molecular Formula | C₇H₄ClF₃[3][4][5] |

| Molecular Weight | 180.55 g/mol [3][5] |

| InChI Key | JMXPOOVDUVHJRO-UHFFFAOYSA-N[6] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is a combustible liquid that is corrosive to metals and causes severe skin and eye damage.[7][8]

Hazard Statements:

-

H227 : Combustible liquid.

-

H290 : May be corrosive to metals.

-

H318 : Causes serious eye damage.[7]

Precautionary Statements (Selected):

-

P260 : Do not breathe dusts or mists.[7]

-

P280 : Wear protective gloves, protective clothing, and eye/face protection.[7]

-

P301+P330+P331+P310 : IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

-

P303+P361+P353+P310 : IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor.

-

P305+P351+P338+P310 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Physical State | Liquid | [2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Flash Point | 65 °C | [3] |

| Boiling Point | 175 °C | [3] |

| Specific Gravity (20/20) | 1.42 | |

| Density | ~1.42 g/cm³ | |

| Vapor Pressure | 0.091 mmHg at 25°C | [3] |

| Refractive Index | 1.48 |

Emergency Procedures and First Aid

Immediate medical attention is required for any exposure.[2][8] The following workflow outlines the critical first-aid steps.

Caption: Workflow for First-Aid Response to this compound Exposure.

Fire and Explosion Hazard Data

The compound is a combustible liquid. Proper fire-fighting measures are crucial to prevent escalation and exposure to hazardous decomposition products.

| Parameter | Recommendation |

| Suitable Extinguishing Media | Dry chemical, foam, water spray, carbon dioxide.[2][7] |

| Unsuitable Extinguishing Media | Solid streams of water. |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride, Hydrogen fluoride.[2] |

| Advice for Firefighters | Wear a self-contained breathing apparatus (SCBA) in pressure-demand and full protective gear.[2][9] |

Handling, Storage, and Exposure Control

To ensure safety, a multi-layered approach combining engineering controls, safe work practices, and personal protective equipment is mandatory.

Safe Handling and Storage

-

Handling : Perform all work in a well-ventilated area, preferably a chemical fume hood.[7] Wear suitable protective equipment and avoid all personal contact.[7] Keep away from flames, hot surfaces, and ignition sources. Use explosion-proof and corrosion-resistant equipment.

-

Storage : Keep containers tightly closed in a cool, dry, and well-ventilated place.[8] Store under an inert gas.[10] Store in a designated corrosives area away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[8][11]

Personal Protective Equipment (PPE)

The following diagram outlines the necessary PPE for handling this chemical.

Caption: Recommended Personal Protective Equipment for Handling this compound.

Transport Information

This material is regulated for transport due to its corrosive nature.

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| ADR/RID | 3265 | Corrosive liquid, acidic, organic, n.o.s. | 8 | II |

| IMDG/IMO | 3265 | Corrosive liquid, acidic, organic, n.o.s. | 8 | II |

| ICAO/IATA | 3265 | Corrosive liquid, acidic, organic, n.o.s. | 8 | II |

Toxicological and Ecological Information

The reviewed Safety Data Sheets do not provide specific quantitative toxicological data such as LD₅₀ or LC₅₀ values. The primary health hazard identified is severe corrosion, leading to skin burns and eye damage upon contact.[7] Inhalation of vapors or mists may cause lung edema, with a potential delay in symptoms of up to 24 hours.[7] No evidence of endocrine-disrupting properties was found in the reviewed literature.[7]

Similarly, detailed ecotoxicological data, including persistence, degradability, and bioaccumulative potential, is not available in the consulted documents.[7] Standard best practices dictate that spillage into drains or water courses must be prevented.[7]

Note on Experimental Protocols

The Safety Data Sheets used as sources for this guide summarize the results of safety and hazard testing. They do not contain the detailed experimental protocols or methodologies (e.g., OECD, EPA test guidelines) used to derive the physical, toxicological, or ecological data. Such protocols are typically found in specialized technical reports or regulatory submission documents, which are beyond the scope of a standard SDS. A synthesis protocol is noted in the literature, but this is for production, not safety evaluation.[1] Professionals requiring this level of detail should consult comprehensive chemical registration databases or toxicological literature.

References

- 1. This compound | 243139-71-1 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C7H4ClF3 | CID 2777063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 243139-71-1 [sigmaaldrich.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. 243139-71-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

Reactivity Profile of 2,4,5-Trifluorobenzyl Chloride with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trifluorobenzyl chloride is a key building block in organic synthesis, notably in the preparation of pharmacologically active compounds such as the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[1][2][3] Its reactivity is characterized by the benzylic chloride, which is susceptible to nucleophilic substitution. The presence of three electron-withdrawing fluorine atoms on the phenyl ring enhances the electrophilicity of the benzylic carbon, making it highly reactive towards a variety of nucleophiles. This guide provides a comprehensive overview of the reactivity profile of this compound with common nucleophiles, including experimental protocols and quantitative data where available.

Introduction

Benzyl halides are a versatile class of reagents in organic synthesis, readily undergoing nucleophilic substitution reactions.[4] this compound, with its polyfluorinated aromatic ring, presents unique electronic properties that influence its reactivity. The fluorine substituents exert a strong electron-withdrawing inductive effect, which is expected to activate the benzylic position towards nucleophilic attack. This document details the synthesis of this compound and explores its reactions with nitrogen, oxygen, sulfur, and carbon-based nucleophiles.

Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported:

-

Method 1: Free-Radical Chlorination of 2,4,5-Trifluorotoluene This method involves the reaction of 2,4,5-trifluorotoluene with chlorine gas in the presence of a radical initiator like azobisisobutyronitrile (AIBN) and a light source.

-

Method 2: Chloromethylation of 1,2,4-Trifluorobenzene This approach utilizes the reaction of 1,2,4-trifluorobenzene with paraformaldehyde and a chlorinating agent.

Experimental Protocols for Synthesis

Protocol 1: From 2,4,5-Trifluorotoluene

-

To a four-necked flask equipped with a stirrer, thermometer, gas inlet tube, and a reflux condenser connected to an HCl absorption system, add 146.0 g of 2,4,5-trifluorotoluene and 3.0 g of azobisisobutyronitrile.

-

Install a light source near the flask.

-

Heat the mixture to 110°C with stirring.

-

Introduce dry chlorine gas.

-

Monitor the reaction progress using Gas Chromatography (GC).

-

After approximately 3 hours, stop the chlorine gas flow.

-

Cool the reaction mixture.

-

Wash the organic layer with water until neutral.

-

Dry the product and distill under reduced pressure to obtain this compound.

Protocol 2: From 1,2,4-Trifluorobenzene and Paraformaldehyde

-

In a 250 ml four-necked flask, add 100 ml of 98% sulfuric acid and cool to 20°C.

-

Add 21.3 g of paraformaldehyde and 44.8 g of sodium chloride.

-

Add 50.8 g of 1,2,4-trifluorobenzene.

-

Maintain the reaction at 40°C for 10 hours.

-

Pour the reaction solution into ice water and stir for 30 minutes.

-

Separate the organic layer and wash it until neutral.

-

Dry the organic layer and perform vacuum distillation to obtain this compound with a purity of over 99.8% and a yield of 84.7%.

Reactivity with Nucleophiles

As a primary benzylic halide, this compound typically undergoes nucleophilic substitution via an SN2 mechanism.[4] The general reaction scheme is presented below:

Caption: General SN2 reaction of this compound.

Reactions with Nitrogen Nucleophiles (Amines)

The alkylation of amines with this compound is a common method for forming C-N bonds. These reactions typically proceed in the presence of a base to neutralize the HCl byproduct.

Table 1: Reaction of this compound with Nitrogen Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Ammonia | 2,4,5-Trifluorobenzylamine | NH₃ in MeOH, 65°C, 8 h, 145 psi | Not specified | [3] |

| Substituted Anilines | N-(2,4,5-Trifluorobenzyl)anilines | Base (e.g., t-BuOK), solvent (e.g., toluene), catalyst (e.g., Mn complex) | Good to excellent | [5][6] |

Experimental Protocol: General N-Alkylation of Amines

-

In a reaction vessel under an inert atmosphere, dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in a suitable solvent (e.g., dichloromethane, acetonitrile).

-

Add a solution of this compound (1.1 eq.) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture for 2-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

-

Purify the product by column chromatography or distillation.

Reactions with Oxygen Nucleophiles (Alcohols and Carboxylates)

Ethers and esters can be synthesized from this compound via the Williamson ether synthesis or by reaction with carboxylate salts, respectively.

Table 2: Reaction of this compound with Oxygen Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Alcohol (ROH) | 2,4,5-Trifluorobenzyl ether | NaH in THF, then add alcohol, followed by this compound | Good | General procedure |

| 2,4,5-Trifluorophenylacetic acid | 2,4,5-Trifluorobenzyl 2,4,5-trifluorophenylacetate | N,N'-Carbonyldiimidazole (CDI) activation, then addition of 2,4,5-trifluorobenzyl alcohol (derived from the chloride) | 87% (for a similar system) | [3] |

Experimental Protocol: Williamson Ether Synthesis

-

In a flame-dried flask under an inert atmosphere, add the alcohol (1.0 eq.) to a suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0°C.

-

Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

-

Cool the resulting alkoxide solution to 0°C and add this compound (1.0 eq.) dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction carefully with water.

-

Extract the product with diethyl ether, wash with water and brine, and dry over MgSO₄.

-

Purify by column chromatography.

Reactions with Sulfur Nucleophiles (Thiols)

Thioethers are readily prepared by the reaction of this compound with thiols or their corresponding thiolates.

Table 3: Reaction of this compound with Sulfur Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Thiol (RSH) | 2,4,5-Trifluorobenzyl thioether | Base (e.g., NaOH, K₂CO₃), solvent (e.g., DMF, ethanol) | High | General procedure |

| Thiourea | S-(2,4,5-Trifluorobenzyl)isothiouronium chloride | Refluxing methanol | High | [4] |

Experimental Protocol: Synthesis of Benzyl Thioethers

-

Dissolve the thiol (1.0 eq.) in a suitable solvent such as ethanol or DMF.

-

Add a base (e.g., sodium hydroxide, 1.1 eq.) and stir for 15 minutes.

-

Add this compound (1.0 eq.) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate to give the crude thioether.

-

Purify by chromatography or distillation.

Reactions with Carbon Nucleophiles (Cyanide)

The reaction with cyanide ions is a useful method for introducing a one-carbon extension, leading to the formation of the corresponding nitrile.

Table 4: Reaction of this compound with Carbon Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium Cyanide | 2-(2,4,5-Trifluorophenyl)acetonitrile | NaCN in aqueous ethanol, reflux | 80-90% (for benzyl chloride) | [7][8] |

Experimental Protocol: Synthesis of 2-(2,4,5-Trifluorophenyl)acetonitrile

-

In a round-bottomed flask, dissolve sodium cyanide (1.2 eq.) in a mixture of water and ethanol.

-

Heat the solution to reflux.

-

Add this compound (1.0 eq.) dropwise.

-

Continue refluxing for 4-6 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., diethyl ether).

-

Wash the organic extracts, dry, and remove the solvent.

-

Purify the resulting nitrile by vacuum distillation.

Application in Synthesis: Preparation of a Sitagliptin Intermediate

This compound and its derivatives are crucial in the synthesis of Sitagliptin. For instance, the related compound 2,4,5-trifluorophenylacetic acid is a key precursor. The following workflow illustrates a synthetic route starting from a related precursor.

Caption: Synthetic workflow for a β-keto amide intermediate of Sitagliptin.[3]

Conclusion

This compound is a highly reactive and versatile electrophile for the formation of new carbon-heteroatom and carbon-carbon bonds. The electron-withdrawing nature of the fluorine atoms on the aromatic ring enhances its susceptibility to nucleophilic attack. This guide has provided an overview of its synthesis and reactivity with key classes of nucleophiles, supported by generalized experimental protocols and data from the literature. This information is valuable for chemists engaged in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.

References

- 1. Process For The Preparation Of Sitagliptin, Its Pharmaceutically [quickcompany.in]

- 2. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. orgsyn.org [orgsyn.org]

A Comprehensive Technical Guide to 2,4,5-Trifluorobenzyl Chloride: Hazards and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the potential hazards and essential handling precautions for 2,4,5-Trifluorobenzyl chloride (CAS No. 243139-71-1). Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental risk in research and development settings.

Core Hazards and Physical Properties

This compound is a combustible liquid that is corrosive and can cause severe skin burns and eye damage.[1][2] It is imperative that all personnel handling this substance are fully aware of its hazardous properties and the necessary safety protocols.

Hazard Identification:

-

Corrosive: Causes severe skin burns and eye damage upon contact.[1][2] Direct contact can lead to pain, tears, and burns to the eyes.[3]

-

Combustible Liquid: Presents a fire hazard when exposed to heat or flame.[3]

-

Inhalation Hazard: May cause respiratory irritation.[4] Vapors may be harmful if inhaled, and in case of inhalation, the individual should be moved to fresh air.[1][4]

-

Reactivity: May be corrosive to metals.[1] It is also incompatible with oxidizing agents.[3]

| Property | Value | Source |

| Physical State | Liquid | [2] |

| UN Number | 3265 | [1] |

| Hazard Class | Corrosive liquid, acidic, organic, n.o.s. | [1] |

| Flash Point | Combustible | [2][3] |

| Toxicity (Oral) | No data available | |

| Toxicity (Dermal) | No data available | |

| Toxicity (Inhalation) | No data available | |

| Benzyl Chloride LC50 | Inhalation - rat - 4 h - 0.74 mg/l | |

| OSHA PEL (Benzyl Chloride) | 1 ppm (5 mg/m³) - 8-hour TWA | [5] |

| NIOSH REL (Benzyl Chloride) | 1 ppm - 15-minute ceiling | [5] |

| ACGIH TLV (Benzyl Chloride) | 1 ppm - 8-hour TWA | [5] |

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Risk Assessment and Control Workflow

A systematic approach to risk assessment is paramount when working with hazardous chemicals like this compound. The following diagram illustrates a logical workflow for identifying, assessing, and controlling risks.

Caption: Risk Assessment and Control Workflow for Hazardous Chemicals.

Experimental Handling Protocols

Strict adherence to the following handling procedures is mandatory to minimize the risk of exposure and accidents.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield must be worn at all times when handling this compound.[1]

-

Skin Protection: Impervious gloves (e.g., butyl rubber or Viton™) and a lab coat are required.[1] Ensure gloves are inspected for integrity before each use.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

3.2. Safe Handling Practices

-

Avoid all personal contact, including inhalation.[3]

-

Use in a well-ventilated area.[3]

-

Always add the material to water slowly; never add water to the chemical to avoid a violent reaction.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2]

-

Use non-sparking tools and take precautionary measures against static discharge.[2]

-

Wash hands thoroughly after handling.[1]

3.3. Storage and Disposal

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

-

Keep away from incompatible materials such as oxidizing agents.[3]

-

Store in a corrosive-resistant container.

-

Dispose of waste in accordance with local, state, and federal regulations. All chemical waste must be collected and disposed of as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

4.1. First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek immediate medical attention.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

4.2. Spill and Leak Procedures

-

Minor Spills:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Absorb the spill with inert material (e.g., vermiculite, sand, or earth).

-

Place the absorbed material into a suitable, labeled container for disposal.

-

Clean the spill area with a suitable decontaminating agent.

-

-

Major Spills:

-

Evacuate the laboratory immediately and alert others in the vicinity.

-

Contact your institution's emergency response team.

-

Prevent the spill from entering drains or waterways.

-

By understanding the hazards and diligently following these handling precautions, researchers, scientists, and drug development professionals can work safely with this compound, protecting themselves and their colleagues from potential harm.

References

Synonyms for 2,4,5-Trifluorobenzyl chloride such as 1-(chloromethyl)-2,4,5-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,4,5-Trifluorobenzyl chloride, a versatile fluorinated building block crucial in the synthesis of pharmaceuticals and other specialty chemicals. The unique electronic properties conferred by its fluorine substituents make it a valuable intermediate in modern organic synthesis.

Chemical Identity and Synonyms

This compound is an aromatic organic compound. Its identity is well-established across various chemical inventories. Several synonyms are used interchangeably in literature and commercial listings.

| Identifier Type | Value | Source |

| Systematic Name | 1-(chloromethyl)-2,4,5-trifluorobenzene | [1][2][3] |

| Common Name | This compound | [1][4][5] |

| Alternative Name | α-Chloro-2,4,5-trifluorotoluene | [6][7] |

| CAS Registry Number | 243139-71-1 | [1][4][6] |

| PubChem CID | 2777063 | [6][8] |

| MDL Number | MFCD00236319 | [2][6] |

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized below. These properties are critical for designing reaction conditions, purification procedures, and for ensuring safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClF₃ | [1][6][9] |

| Molecular Weight | 180.55 g/mol | [6][9][10] |

| Appearance | Colorless to almost colorless clear liquid | [4][6] |

| Purity | ≥ 98% (GC) | [2][6] |

| Density | 1.42 - 1.689 g/cm³ | [6][10][11] |

| Boiling Point | 175 °C | [10][11] |

| Flash Point | 65 °C | [10][11] |

| Refractive Index (n20D) | 1.48 - 1.505 | [6][10][11] |

| Storage Temperature | 2 - 8 °C, under inert gas | [6][10] |

Applications in Research and Development

This compound is a key intermediate in the synthesis of high-value organic molecules, primarily in the pharmaceutical and agrochemical sectors.[6][12] The trifluoro-substitution pattern on the benzene ring is instrumental in modulating the biological activity, metabolic stability, and pharmacokinetic properties of the final products.[6]

Pharmaceutical Synthesis: The most prominent application of this compound is as a crucial intermediate in the synthesis of Sitagliptin, an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[4] The fluorinated benzyl group is a key structural component of the final active pharmaceutical ingredient (API).[12] Its reactivity makes it suitable for various coupling and substitution reactions necessary to construct complex drug molecules.[12]

Agrochemicals and Materials Science: In addition to pharmaceuticals, it is used to produce fluorinated compounds for agrochemicals, where fluorine substitution can enhance efficacy and stability.[6] It also finds applications in materials science for modifying polymer properties or creating fluorinated materials with enhanced thermal stability and chemical resistance.[6]

Experimental Protocols: Synthesis Methodologies

Two primary methods for the synthesis of this compound are documented, starting from different fluorinated precursors.

Method 1: Free-Radical Chlorination of 2,4,5-Trifluorotoluene

This method involves the side-chain chlorination of 2,4,5-trifluorotoluene initiated by a radical source under light.

Protocol:

-

Apparatus Setup: A four-neck flask is equipped with a mechanical stirrer, a thermometer, a chlorine gas inlet tube, and a reflux condenser. The condenser is connected to a hydrogen chloride (HCl) absorption system. A light source is positioned near the flask to initiate the reaction.[4]

-

Charging the Reactor: The reaction flask is charged with 146.0 g of 2,4,5-trifluorotoluene and 3.0 g of azobisisobutyronitrile (AIBN), which serves as the radical initiator.[4]

-

Reaction Execution: The mixture is stirred and heated to 110°C. Dry chlorine gas is then bubbled through the reaction mixture. The progress of the reaction is monitored using Gas Chromatography (GC).[4]

-

Work-up and Purification: After approximately 3 hours, the introduction of chlorine gas is stopped. The reaction mixture is cooled, washed with water until neutral, and then dried. The final product, this compound, is obtained by distillation under reduced pressure.[4]

Method 2: Chloromethylation of 1,2,4-Trifluorobenzene

This approach utilizes a chloromethylation reaction, introducing a chloromethyl group onto the 1,2,4-trifluorobenzene ring.

Protocol:

-

Apparatus Setup: A 250 mL four-hole reaction flask is used.

-

Reagent Preparation: 100 mL of 98% sulfuric acid is added to the flask and cooled to 20°C. Subsequently, 21.3 g of paraformaldehyde and 44.8 g of sodium chloride are added.[13]

-

Reaction Execution: 50.8 g of 1,2,4-trifluorobenzene is added to the mixture. The reaction is maintained at 40°C for 10 hours with insulation.[13]

-

Work-up and Purification: The reaction solution is poured into ice water and stirred for 30 minutes. The organic layer is separated, washed with water until neutral, and dried. The crude product is then purified by vacuum distillation to yield this compound with a purity exceeding 99.8%.[13]

Diagrams and Workflows

The following diagrams illustrate the synthesis pathways for this compound and its logical role in the development of a therapeutic agent.

Caption: Comparative schematic of the two primary synthesis routes to this compound.

Caption: Logical workflow from chemical intermediate to therapeutic action for a DPP-4 inhibitor.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

-

Hazards: The compound is classified as corrosive and can cause severe skin burns and eye damage.[7][14] It is also a combustible liquid.[15] Inhalation, skin contact, or ingestion can be harmful.[11]

-

Precautionary Measures: Always handle this chemical in a well-ventilated area or under a chemical fume hood.[14][15] Personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection, is mandatory.[7][14] Keep the substance away from heat, sparks, open flames, and other ignition sources.[14][15]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7][15] For skin contact, remove contaminated clothing immediately and rinse the skin with plenty of water.[7][15] If inhaled, move the person to fresh air.[15] In all cases of exposure, seek immediate medical attention.[7][15]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed, corrosion-resistant container.[6][16] The recommended storage temperature is between 2 and 8 °C.[6]

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound | 243139-71-1 [sigmaaldrich.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound | 243139-71-1 [chemicalbook.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. chemimpex.com [chemimpex.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. This compound | C7H4ClF3 | CID 2777063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 243139-71-1 | this compound - Synblock [synblock.com]

- 10. 243139-71-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. sparrow-chemical.com [sparrow-chemical.com]

- 13. CN101665407B - Preparation method of this compound - Google Patents [patents.google.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. 1-(Chloromethyl)-2,4,5-Trifluorobenzene Supplier & Manufacturer | CAS 108438-38-8 | High Quality, Price & SDS | China Factory [chlorobenzene.ltd]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4,5-Trifluorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,4,5-trifluorobenzyl chloride, a key intermediate in the production of various pharmaceuticals. The primary method detailed is the free-radical chlorination of 2,4,5-trifluorotoluene. An alternative synthesis route is also briefly discussed. This guide includes comprehensive experimental procedures, data presentation in a tabular format for clarity, and a visual representation of the experimental workflow to ensure reproducibility and safety in a laboratory setting.

Introduction

This compound is a crucial building block in organic synthesis, particularly for the development of novel therapeutic agents. For instance, it is a known intermediate for oral dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 1 diabetes.[1] The controlled synthesis of this compound is therefore of significant interest. The most common and direct method for its preparation is the side-chain chlorination of 2,4,5-trifluorotoluene. This reaction proceeds via a free-radical mechanism, typically initiated by UV light or a chemical initiator.

Synthesis Methodology

Primary Method: Free-Radical Chlorination of 2,4,5-Trifluorotoluene

This method involves the reaction of 2,4,5-trifluorotoluene with chlorine gas in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under thermal conditions. The reaction is a radical chain process where the benzylic hydrogen of the toluene derivative is substituted by a chlorine atom.[2][3]

Experimental Protocol:

-

Apparatus Setup: Assemble a four-neck flask equipped with a mechanical stirrer, a thermometer, a chlorine gas inlet tube, and a reflux condenser. The reflux condenser should be connected to a hydrochloric acid (HCl) absorption system. A light source can be placed near the flask to facilitate the reaction.

-

Charging the Reactor: Into the reaction flask, add 146.0g of 2,4,5-trifluorotoluene and 3.0g of azobisisobutyronitrile (AIBN).[1]

-

Reaction Initiation: Begin stirring the mixture and heat it to a temperature of 110°C.

-

Chlorination: Once the desired temperature is reached, introduce dry chlorine gas into the reaction mixture through the gas inlet tube.

-

Reaction Monitoring: The progress of the reaction should be monitored using Gas Chromatography (GC) to track the consumption of the starting material and the formation of the product.

-

Reaction Completion: After approximately 3 hours of chlorine gas addition, and once GC analysis indicates the completion of the reaction, stop the flow of the halogenating agent.[1]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the crude product with water until the aqueous layer is neutral. This step is crucial to remove any remaining HCl.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

-

Purification: The final product, this compound, is obtained by distillation under reduced pressure.[1]

Potential Side Reactions:

The primary side reactions in benzylic chlorination are polychlorination, leading to the formation of 2,4,5-trifluorobenzal chloride and 2,4,5-trifluorobenzotrichloride.[2][4] Careful control of the reaction time and the stoichiometry of chlorine gas is essential to minimize these byproducts.

Alternative Synthesis Route: Chloromethylation of 1,2,4-Trifluorobenzene

An alternative method involves the chloromethylation of 1,2,4-trifluorobenzene with paraformaldehyde in the presence of a chlorinating agent.[5] This method can produce this compound with high purity.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2,4,5-Trifluorotoluene | [1] |

| Reagents | Chlorine (gas), AIBN | [1] |

| Reaction Temperature | 110°C | [1] |

| Reaction Time | ~3 hours | [1] |

| Product Purity (Post-distillation) | >98.0% (GC) | |

| Molecular Formula | C₇H₄ClF₃ | [6] |

| Molecular Weight | 180.55 g/mol | [6] |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This synthesis should be conducted in a well-ventilated fume hood due to the use of toxic chlorine gas and the evolution of HCl gas.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Chlorine gas is highly corrosive and a respiratory irritant. Handle with extreme care.

-

The reaction is conducted at an elevated temperature; therefore, appropriate precautions should be taken to avoid thermal burns.

-

This compound is a combustible liquid and may be corrosive to metals. Store in a corrosive-resistant container.

References

Chloromethylation of 1,2,4-trifluorobenzene to yield 2,4,5-Trifluorobenzyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,4,5-Trifluorobenzyl chloride via the chloromethylation of 1,2,4-trifluorobenzene. This compound is a key intermediate in the synthesis of various pharmaceuticals. The described method utilizes paraformaldehyde in the presence of a chlorinating agent, offering a high yield and purity suitable for further applications in drug development and materials science.

Introduction

The chloromethylation of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a chloromethyl group onto an aromatic ring. This functional group serves as a versatile handle for subsequent chemical transformations. The specific synthesis of this compound from 1,2,4-trifluorobenzene is of significant interest due to its role as a building block in the preparation of active pharmaceutical ingredients. The protocol detailed below is based on established methodologies, providing a reliable and reproducible procedure for laboratory-scale synthesis.[1][2]

Reaction and Mechanism

The chloromethylation of 1,2,4-trifluorobenzene proceeds via an electrophilic aromatic substitution reaction. In the presence of a strong acid, such as sulfuric acid, paraformaldehyde generates a reactive electrophile. This electrophile is then attacked by the electron-rich aromatic ring of 1,2,4-trifluorobenzene, followed by the introduction of a chlorine atom to form the final product, this compound. The use of a chlorinating agent facilitates the final chlorination step.

Quantitative Data Summary

The following table summarizes the key quantitative data for the chloromethylation of 1,2,4-trifluorobenzene based on a laboratory-scale synthesis.[1]

| Parameter | Value |

| Starting Material | 1,2,4-Trifluorobenzene |

| Reagent 1 | Paraformaldehyde |

| Reagent 2 | 98% Sulfuric Acid |

| Reagent 3 | Sodium Chloride |

| Molar Ratio (1,2,4-Trifluorobenzene : Formaldehyde monomer equivalent : Sodium Chloride) | 1 : 1.84 : 1.99 |

| Reaction Temperature | 40 °C |

| Reaction Time | 10 hours |

| Product | This compound |

| Yield | 84.7% |

| Purity (post-purification) | >99.8% |

Experimental Protocol

This protocol is adapted from a patented procedure for the preparation of this compound.[1][2]

Materials and Equipment:

-

Four-necked round-bottom flask (250 mL) equipped with a mechanical stirrer, thermometer, and a gas outlet connected to a suitable trap.

-

1,2,4-Trifluorobenzene (50.8 g, 0.385 mol)

-

Paraformaldehyde (96% purity, 21.3 g, equivalent to 0.71 mol of formaldehyde monomer)

-

Concentrated Sulfuric Acid (98%, 100 mL)

-

Sodium Chloride (44.8 g, 0.766 mol)

-

Ice water bath

-

Separatory funnel

-

Standard laboratory glassware for workup and distillation

-

Vacuum distillation apparatus

Procedure:

-